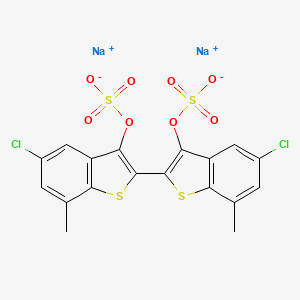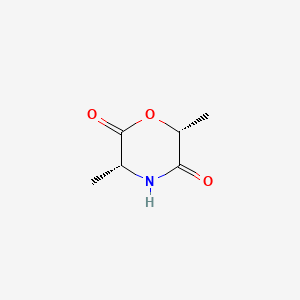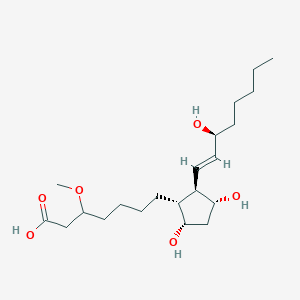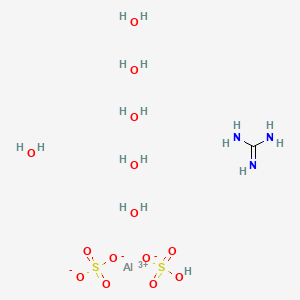
Fubimina
Übersicht
Beschreibung
Es ist das Benzimidazol-Analogon von AM-2201 und wurde als Wirkstoff in synthetischen Cannabisprodukten verwendet . FUBIMINA wirkt als potenter Agonist für den CB2-Rezeptor mit signifikanter Selektivität gegenüber dem CB1-Rezeptor .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von 1-(5-Fluorpentyl)-1H-benzo[d]imidazol mit Naphthalin-1-carbonsäurechlorid . Die Reaktion wird typischerweise in Gegenwart einer Base wie Triethylamin unter wasserfreien Bedingungen und bei kontrollierter Temperatur durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln sowie fortschrittliche Reinigungstechniken wie Säulenchromatographie, um das Endprodukt mit hoher Reinheit zu erhalten .
Wissenschaftliche Forschungsanwendungen
FUBIMINA hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als Agonist für den CB2-Rezeptor wirkt, mit signifikanter Selektivität gegenüber dem CB1-Rezeptor . Die Bindung von this compound an den CB2-Rezeptor aktiviert intrazelluläre Signalwege, was zu verschiedenen physiologischen Wirkungen führt . Die Selektivität für den CB2-Rezeptor wird auf die spezifischen Strukturmerkmale von this compound zurückgeführt, die es ermöglichen, effektiver mit diesem Rezeptor zu interagieren .
Wirkmechanismus
Target of Action
Fubimina, also known as BIM-2201, BZ-2201, and FTHJ, is a synthetic cannabinoid . It primarily targets the CB2 receptor , acting as a reasonably potent agonist . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes.
Mode of Action
This compound interacts with its target, the CB2 receptor, by binding to it . This binding action triggers a series of biochemical reactions within the cell. This compound has a 12x selectivity over the CB1 receptor , meaning it prefers to bind to the CB2 receptor. This selectivity can lead to specific physiological effects.
Pharmacokinetics
A study has characterized this compound metabolism in human hepatocytes . The study identified 35 metabolites generated by oxidative defluorination, further carboxylation, hydroxylation, dihydrodiol formation, glucuronidation, and their combinations . These metabolites can be used to confirm this compound consumption .
Result of Action
The molecular and cellular effects of this compound’s action are similar to those of other cannabinoids. It produces effects such as locomotor suppression, antinociception, hypothermia, and catalepsy . This compound and similar synthetic cannabinoids often exhibit higher efficacy than most known full agonists of the cb1 receptor .
Zukünftige Richtungen
The future directions of FUBIMINA research could involve further investigation into its metabolism in human hepatocytes . This could help in distinguishing its consumption from other isomers . The high-resolution mass spectrometry (HR-MS) approach used in previous studies could be applicable for differentiating future isomeric synthetic cannabinoids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FUBIMINA involves the reaction of 1-(5-fluoropentyl)-1H-benzo[d]imidazole with naphthalene-1-carboxylic acid chloride . The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as column chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
FUBIMINA unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitution: Substitutionsreaktionen können an den Fluorpentyl- oder Benzimidazol-Molekülteilen auftreten, was zur Bildung neuer Verbindungen führt.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien bei den Reaktionen von this compound gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und pH-Werte, um die gewünschten Umwandlungen zu gewährleisten .
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus den Reaktionen von this compound gebildet werden, gehören hydroxylierte, carboxylierte und substituierte Derivate, die im Vergleich zur Stammverbindung unterschiedliche pharmakologische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
FUBIMINA ähnelt anderen synthetischen Cannabinoiden wie AM-2201, AB-CHMINACA und AB-PINACA . This compound ist einzigartig in seiner hohen Selektivität für den CB2-Rezeptor, was es von anderen Verbindungen unterscheidet, die möglicherweise eine höhere Affinität für den CB1-Rezeptor haben . Diese Selektivität macht this compound zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Wirkungen der Aktivierung des CB2-Rezeptors .
Liste ähnlicher Verbindungen
- AM-2201
- AB-CHMINACA
- AB-PINACA
- JWH-018
- CP47,497
- WIN55,212-2
Eigenschaften
IUPAC Name |
[1-(5-fluoropentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-13-20(21)25-23(26)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUESSZMROAFKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016923 | |
| Record name | FUBIMINA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984789-90-3 | |
| Record name | Fubimina | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1984789903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FUBIMINA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUBIMINA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96GD9R3UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Fubimina interact with its target and what are the downstream effects?
A1: this compound acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors [, ]. This means it binds to these receptors and activates them, leading to a cascade of intracellular signaling events. Specifically, this compound demonstrated high efficacy in activating CB1 receptors, even surpassing the efficacy of Δ9-Tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis []. This activation results in various pharmacological effects, including locomotor suppression, antinociception, hypothermia, and catalepsy in mice [].
Q2: What is the structural characterization of this compound?
A2: this compound, also known as BIM-2201, is chemically defined as (1-(5-fluoropentyl)-1H-benzo[d]imadazol-2-yl)(naphthalen-1-yl)methanone []. Unfortunately, the provided research papers do not offer detailed spectroscopic data or the molecular weight of this compound.
Q3: Are there any known resistance mechanisms or cross-resistance concerns with this compound?
A3: The provided research does not offer information about specific resistance mechanisms or cross-resistance profiles associated with this compound. This area requires further investigation to understand the potential for reduced effectiveness over time or cross-resistance with other cannabinoids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate](/img/structure/B592975.png)
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)


![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)


![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)

